Cas no 16018-52-3 (N-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-N'-phenylguanidine)

16018-52-3 structure
Nom du produit:N-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-N'-phenylguanidine
Numéro CAS:16018-52-3
Le MF:C12H13N5O
Mégawatts:243.26452
MDL:MFCD19103545
CID:174391
PubChem ID:135495567
N-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-N'-phenylguanidine Propriétés chimiques et physiques
Nom et identifiant
-
- Guanidine,N-(1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)-N'-phenyl-
- 2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-phenylguanidine
- 1-(4-Hydroxy-6-methylpyrimidin-2-yl)-3-phenylguanidine
- 1-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenylguanidine
- Guanidine, N-(4-hydroxy-6-methyl-2-pyrimidinyl)-N'-phenyl-
- 2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-1-phenylguanidine
- BRD-K01430114-001-01-4
- HMS1485C01
- MFCD19103545
- n-(4-hydroxy-6-methylpyrimidin-2-yl)-n'-phenylguanidine
- ChemDiv3_004269
- AKOS002676135
- N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-N-phenylguanidine
- 16018-52-3
- AKOS000625605
- IDI1_022179
- N-(6-METHYL-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)-N'-PHENYLGUANIDINE
- LS-05446
- GUANIDINE, 1-(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)-3-PHENYL-
- SCHEMBL13919665
- A927403
- AKOS015831067
- N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-N'-phenylguanidine
- N-(1,4-Dihydro-6-methyl-4-oxo-2-pyrimidinyl)-N'-phenylguanidine
- 1-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-3-phenylguanidine
- CS-0357845
- 1-(4-Hydroxy-6-methyl-2-pyrimidinyl)-3-phenylguanidine
- N'-(4-HYDROXY-6-METHYLPYRIMIDIN-2-YL)-N-PHENYLGUANIDINE
- N-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-N'-phenylguanidine
-
- MDL: MFCD19103545
- Piscine à noyau: InChI=1S/C12H13N5O/c1-8-7-10(18)16-12(14-8)17-11(13)15-9-5-3-2-4-6-9/h2-7H,1H3,(H4,13,14,15,16,17,18)
- La clé Inchi: JPYAJXKPGDZAIN-UHFFFAOYSA-N
- Sourire: N=C(NC1=CC=CC=C1)NC2=NC(C=C(C)N2)=O
Propriétés calculées
- Qualité précise: 243.11219
- Masse isotopique unique: 243.11201
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 1
- Comptage des atomes lourds: 18
- Nombre de liaisons rotatives: 3
- Complexité: 418
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 1
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 91.9
- Le xlogp3: 0.5
Propriétés expérimentales
- Dense: 1.34
- Point d'ébullition: 417.7°Cat760mmHg
- Point d'éclair: 206.4°C
- Indice de réfraction: 1.669
- Le PSA: 89.37
N-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-N'-phenylguanidine Informations de sécurité
- Niveau de danger:IRRITANT
N-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-N'-phenylguanidine PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
TRC | N057755-500mg |
N-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-N'-phenylguanidine |
16018-52-3 | 500mg |
$ 300.00 | 2022-06-03 | ||
A2B Chem LLC | AA82411-1g |
N-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-n'-phenylguanidine |
16018-52-3 | >95% | 1g |
$439.00 | 2024-04-20 | |
A2B Chem LLC | AA82411-500mg |
N-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-n'-phenylguanidine |
16018-52-3 | >95% | 500mg |
$412.00 | 2024-04-20 | |
TRC | N057755-1000mg |
N-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-N'-phenylguanidine |
16018-52-3 | 1g |
$ 480.00 | 2022-06-03 | ||
TRC | N057755-250mg |
N-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-N'-phenylguanidine |
16018-52-3 | 250mg |
$ 185.00 | 2022-06-03 | ||
Ambeed | A550273-1g |
1-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-3-phenylguanidine |
16018-52-3 | 97% | 1g |
$178.0 | 2024-04-23 | |
abcr | AB410163-500mg |
N-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-N'-phenylguanidine; . |
16018-52-3 | 500mg |
€205.00 | 2024-04-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1428515-1g |
1-(4-Hydroxy-6-methylpyrimidin-2-yl)-3-phenylguanidine |
16018-52-3 | 97% | 1g |
¥1728 | 2023-04-15 | |
Chemenu | CM506949-1g |
1-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-3-phenylguanidine |
16018-52-3 | 97% | 1g |
$176 | 2023-02-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1428515-5g |
1-(4-Hydroxy-6-methylpyrimidin-2-yl)-3-phenylguanidine |
16018-52-3 | 97% | 5g |
¥6038 | 2023-04-15 |
N-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-N'-phenylguanidine Littérature connexe
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
16018-52-3 (N-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-N'-phenylguanidine) Produits connexes
- 852366-14-4(N-(1,3-benzothiazol-2-yl)-1-(3-nitrophenyl)methoxy-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 2171912-10-8(2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxy-N-(prop-2-en-1-yl)propanamidoacetic acid)
- 874208-84-1(m-PEG4-CH2-acid)
- 80998-07-8(Sapintoxin D)
- 1394770-70-7(N-(3-cyanothiolan-3-yl)-2,3-dihydro-1-benzothiophene-2-carboxamide)
- 2171202-85-8((2R)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-methylbutanoic acid)
- 2138288-00-1(Sodium {1-[(tert-butoxy)carbonyl]-3-fluoroazetidin-3-yl}methanesulfinate)
- 1565656-21-4(1-(4-fluoro-2-methylphenyl)cyclopropan-1-ol)
- 1326865-62-6(2-{[3-(butan-2-yl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide)
- 1256345-89-7((6-(Butylthio)pyridin-3-yl)boronic acid)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:16018-52-3)N-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-N'-phenylguanidine

Pureté:99%
Quantité:1g
Prix ($):160.0